Cas no 1806967-27-0 (2-Amino-5-bromo-4-(trifluoromethoxy)benzyl chloride)

2-Amino-5-bromo-4-(trifluoromethoxy)benzyl chloride Chemical and Physical Properties
Names and Identifiers
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- 2-Amino-5-bromo-4-(trifluoromethoxy)benzyl chloride
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- Inchi: 1S/C8H6BrClF3NO/c9-5-1-4(3-10)6(14)2-7(5)15-8(11,12)13/h1-2H,3,14H2
- InChI Key: HEGAFOQAGFEKTE-UHFFFAOYSA-N
- SMILES: BrC1=CC(CCl)=C(C=C1OC(F)(F)F)N
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 217
- XLogP3: 3.5
- Topological Polar Surface Area: 35.2
2-Amino-5-bromo-4-(trifluoromethoxy)benzyl chloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A013010539-250mg |
2-Amino-5-bromo-4-(trifluoromethoxy)benzyl chloride |
1806967-27-0 | 97% | 250mg |
489.60 USD | 2021-06-25 | |
Alichem | A013010539-500mg |
2-Amino-5-bromo-4-(trifluoromethoxy)benzyl chloride |
1806967-27-0 | 97% | 500mg |
863.90 USD | 2021-06-25 | |
Alichem | A013010539-1g |
2-Amino-5-bromo-4-(trifluoromethoxy)benzyl chloride |
1806967-27-0 | 97% | 1g |
1,460.20 USD | 2021-06-25 |
2-Amino-5-bromo-4-(trifluoromethoxy)benzyl chloride Related Literature
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Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
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Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
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E. Shuang,Jian-Hua Wang,Xu-Wei Chen Nanoscale, 2020,12, 6852-6860
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Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
Additional information on 2-Amino-5-bromo-4-(trifluoromethoxy)benzyl chloride
Professional Introduction to Compound with CAS No. 1806967-27-0 and Product Name: 2-Amino-5-bromo-4-(trifluoromethoxy)benzyl chloride
The compound with the CAS number 1806967-27-0 and the product name 2-Amino-5-bromo-4-(trifluoromethoxy)benzyl chloride represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural features, has garnered considerable attention due to its potential applications in drug development and medicinal chemistry. The presence of multiple functional groups, including an amino group, a bromine substituent, and a trifluoromethoxy group, makes this benzyl chloride derivative a versatile intermediate for synthesizing various bioactive molecules.
In recent years, the demand for specialized intermediates in pharmaceutical synthesis has surged, driven by the need for more effective and targeted therapies. The 2-Amino-5-bromo-4-(trifluoromethoxy)benzyl chloride molecule stands out as a promising candidate due to its structural complexity and reactivity. The amino group provides a site for further functionalization, while the bromine atom offers a handle for cross-coupling reactions. The trifluoromethoxy group, on the other hand, enhances lipophilicity and metabolic stability, making it an attractive moiety for drug design.
One of the most compelling aspects of this compound is its utility in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in many cellular processes, and their dysregulation is often associated with various diseases, including cancer. By targeting specific kinases, inhibitors can modulate signaling pathways and restore normal cellular function. The 2-Amino-5-bromo-4-(trifluoromethoxy)benzyl chloride intermediate can be used to construct kinase inhibitors with high selectivity and potency. For instance, recent studies have demonstrated its effectiveness in generating inhibitors that target Bruton's tyrosine kinase (BTK), which is relevant in treating autoimmune disorders such as rheumatoid arthritis.
Moreover, the compound's versatility extends to its application in antiviral and antibacterial drug development. The unique combination of functional groups allows for the creation of molecules that can interact with viral proteases or bacterial enzymes, thereby inhibiting their activity. For example, researchers have utilized derivatives of 2-Amino-5-bromo-4-(trifluoromethoxy)benzyl chloride to develop novel antiviral agents that exhibit potent activity against influenza virus strains. These findings highlight the compound's potential as a building block for combating emerging infectious diseases.
The synthesis of 2-Amino-5-bromo-4-(trifluoromethoxy)benzyl chloride involves a multi-step process that requires precise control over reaction conditions. The key steps include halogenation of the benzene ring, introduction of the amino group, and finally, the addition of the trifluoromethoxy moiety. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions are often employed to ensure high yields and purity. These methods align with contemporary trends in synthetic organic chemistry, emphasizing efficiency and sustainability.
Recent advancements in computational chemistry have further enhanced the utility of this compound. Molecular modeling studies have revealed that modifications to its structure can significantly alter its biological activity. By leveraging computational tools, researchers can predict the binding affinity of 2-Amino-5-bromo-4-(trifluoromethoxy)benzyl chloride derivatives to target proteins, thereby accelerating the drug discovery process. This integration of computational methods with traditional synthetic approaches represents a paradigm shift in pharmaceutical research.
The pharmaceutical industry continues to invest heavily in developing novel therapeutic agents, and intermediates like 2-Amino-5-bromo-4-(trifluoromethoxy)benzyl chloride play a pivotal role in this endeavor. Their ability to serve as scaffolds for drug design underscores their importance in modern medicinal chemistry. As research progresses, it is expected that new applications for this compound will emerge, further solidifying its position as a cornerstone in pharmaceutical innovation.
In conclusion, 2-Amino-5-bromo-4-(trifluoromethoxy)benzyl chloride (CAS No. 1806967-27-0) is a highly valuable intermediate with broad applications in drug development. Its unique structural features make it an ideal candidate for synthesizing kinase inhibitors, antiviral agents, and antibacterial compounds. With ongoing advancements in synthetic methodologies and computational chemistry, this compound is poised to contribute significantly to future therapeutic breakthroughs.
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